molecular formula C18H12O2 B14718395 3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate CAS No. 13061-75-1

3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate

Katalognummer: B14718395
CAS-Nummer: 13061-75-1
Molekulargewicht: 260.3 g/mol
InChI-Schlüssel: TWDDBAJUPAJTJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate is an organic compound with a complex structure that includes both phenyl and propynyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate typically involves the reaction of 3-Phenyl-2-propyn-1-ol with phenylprop-2-ynoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, amines)

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Phenyl-2-propyn-1-ol
  • Phenylprop-2-ynoic acid
  • 1-Phenyl-1-propyn-3-ol

Uniqueness

3-Phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate is unique due to its dual phenyl and propynyl groups, which confer distinct chemical properties.

Eigenschaften

CAS-Nummer

13061-75-1

Molekularformel

C18H12O2

Molekulargewicht

260.3 g/mol

IUPAC-Name

3-phenylprop-2-ynyl 3-phenylprop-2-ynoate

InChI

InChI=1S/C18H12O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11H,15H2

InChI-Schlüssel

TWDDBAJUPAJTJY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C#CCOC(=O)C#CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.